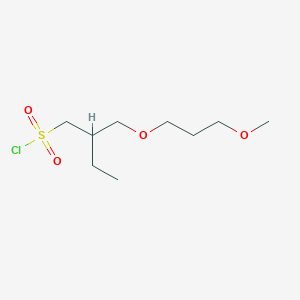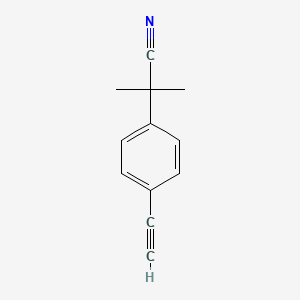
2-(4-Ethynylphenyl)-2-methylpropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethynylphenyl)-2-methylpropanenitrile is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a nitrile group through a methyl-substituted carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethynylphenyl)-2-methylpropanenitrile typically involves the Sonogashira coupling reaction. This reaction is a cross-coupling process that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction proceeds in the presence of a palladium catalyst and a copper co-catalyst, often under mild conditions such as room temperature and in aqueous media .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Sonogashira coupling reaction. This process requires careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(4-Ethynylphenyl)-2-methylpropanenitrile can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated aromatic compounds.
科学的研究の応用
2-(4-Ethynylphenyl)-2-methylpropanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
作用機序
The mechanism of action of 2-(4-Ethynylphenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. For instance, in catalytic applications, the compound can act as a ligand, facilitating the formation of metal complexes that catalyze various chemical reactions . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
- 4-Ethynylphenylboronic acid pinacol ester
- Ruthenium(II)-bis(4′-(4-ethynylphenyl)-2,2′:6′,2″-terpyridine)
Uniqueness
2-(4-Ethynylphenyl)-2-methylpropanenitrile is unique due to its combination of an ethynyl group, a phenyl ring, and a nitrile group. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds. Its ability to undergo various chemical transformations and its utility in multiple fields highlight its versatility and significance in scientific research.
特性
分子式 |
C12H11N |
|---|---|
分子量 |
169.22 g/mol |
IUPAC名 |
2-(4-ethynylphenyl)-2-methylpropanenitrile |
InChI |
InChI=1S/C12H11N/c1-4-10-5-7-11(8-6-10)12(2,3)9-13/h1,5-8H,2-3H3 |
InChIキー |
LLLYFLLZFIMEDX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#N)C1=CC=C(C=C1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





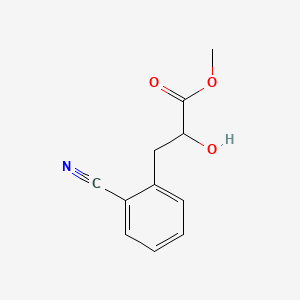

![5-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B13608735.png)
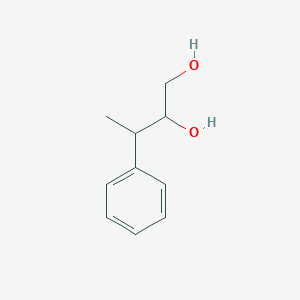

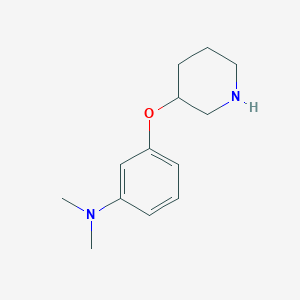
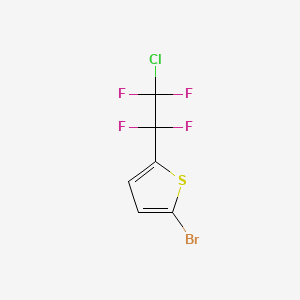

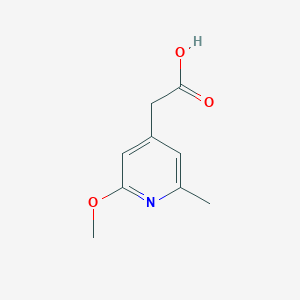
![2-Pyrrolidinone, 4-benzo[b]thien-2-yl-](/img/structure/B13608766.png)
